An In-depth Technical Guide to 1-Naphthylacetonitrile: Chemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Naphthylacetonitrile: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Naphthylacetonitrile (CAS No. 132-75-2). It includes detailed experimental protocols, reactivity information, and safety considerations, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.
Core Chemical and Physical Properties
1-Naphthylacetonitrile is an organic compound featuring a naphthalene ring substituted with an acetonitrile group.[1] It typically appears as a white to yellow or pale cream solid, which may also be found as a crystalline powder or a fused solid.[2][3] This compound serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and fine chemical industries.[1][4]
Quantitative Data Summary
The key physical and chemical properties of 1-Naphthylacetonitrile are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉N | [2][5] |
| Molecular Weight | 167.21 g/mol | [2][5] |
| Melting Point | 33-35 °C | [2][6][7] |
| Boiling Point | 191-194 °C at 18 mmHg | [2][6][7] |
| Density | ~1.111 g/cm³ (rough estimate) | [2][8] |
| Refractive Index (n²⁰/D) | 1.6192 | [2][6][7] |
| Flash Point | >230 °F (>110 °C) | [2][9] |
| Solubility | Insoluble in water.[2][6] Soluble in organic solvents like chloroform (sparingly), dichloromethane (slightly), methanol (slightly), ethanol, and acetone.[1][2] | [1][2][6] |
| LogP (Octanol/Water Partition Coefficient) | 2.68 | [10] |
Spectroscopic Profile
Spectroscopic data is essential for the identification and characterization of 1-Naphthylacetonitrile.
| Spectroscopy | Key Features and Observations | Source(s) |
| ¹H NMR | Spectra available for 1-Naphthylacetonitrile.[11] Aromatic protons of the naphthalene ring are expected in the range of 7.0-9.0 ppm. The methylene protons (-CH₂-) adjacent to the nitrile and the aromatic ring would likely appear further downfield than a typical alkane due to deshielding effects, expected around 3.5-4.5 ppm.[12] | [11][12] |
| ¹³C NMR | Spectra available.[5] The carbon of the nitrile group (-C≡N) typically appears in the range of 115-125 ppm. Aromatic carbons of the naphthalene ring will be in the aromatic region (120-150 ppm), and the methylene carbon (-CH₂-) would be expected in the range of 20-30 ppm. | [5] |
| Infrared (IR) Spectroscopy | An FTIR spectrum is available.[5] A sharp, medium-intensity peak characteristic of the nitrile (-C≡N) stretch is expected around 2240-2260 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be in the 1400-1600 cm⁻¹ region. | [5] |
| Mass Spectrometry (MS) | GC-MS data is available.[5] The molecular ion peak (M⁺) is expected at m/z 167.[5] Common fragmentation patterns may involve the loss of the cyanide radical or rearrangements of the naphthylmethyl cation. | [5] |
Reactivity, Stability, and Handling
Stability : 1-Naphthylacetonitrile is stable under normal temperatures and pressures.[13]
Reactivity : The reactivity of 1-Naphthylacetonitrile is primarily dictated by the nitrile functional group and the aromatic naphthalene ring system.
-
Nitrile Group : The nitrile group can undergo nucleophilic addition reactions. For instance, it can be hydrolyzed under acidic or basic conditions to form 1-naphthylacetic acid or its corresponding amide. It can also be reduced to form 2-(1-naphthyl)ethanamine.
-
Aromatic Ring : The naphthalene ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.
Incompatibilities : It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[13]
Hazardous Decomposition Products : Upon combustion, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[13]
Experimental Protocols
Synthesis of 1-Naphthylacetonitrile
A common method for the synthesis of 1-Naphthylacetonitrile is via the nucleophilic substitution of 1-chloromethylnaphthalene with sodium cyanide.[2][6]
Materials and Reagents :
-
1-Chloromethylnaphthalene (695g)
-
Sodium Cyanide (350g)
-
Methanol (1500ml)
-
Water (475ml)
Procedure :
-
Combine 695g of 1-chloromethylnaphthalene, 1500ml of methanol, 475ml of water, and 350g of sodium cyanide in a suitable reaction vessel.[2][6]
-
After the reaction is complete, evaporate approximately 1300ml of methanol.[2][6]
-
The expected yield is approximately 670-680g of 1-Naphthylacetonitrile.[2][6]
Purification
Recrystallization is a common method for the purification of solid organic compounds. While the synthesis protocol above yields a product that is washed to neutrality, further purification for analytical purposes can be achieved by recrystallization from a suitable solvent system, such as a toluene-hexane mixture.[14]
Safety and Hazard Information
1-Naphthylacetonitrile is considered hazardous and should be handled with appropriate safety precautions.[4][5]
Hazard Classifications :
-
Acute Toxicity (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or if inhaled.[5][15]
-
Eye Damage/Irritation : Causes serious eye irritation.[5][15]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[5]
Recommended Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[13][15]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[13][15]
-
Respiratory Protection : Use with adequate ventilation. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[13][15]
Handling and Storage :
-
Wash thoroughly after handling.[13]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[13]
-
Keep away from incompatible substances.[13]
Applications in Research and Drug Development
1-Naphthylacetonitrile is a valuable building block in organic synthesis.[2] Its primary industrial application is as an intermediate in the production of pharmaceuticals and other fine chemicals.[1][4] A notable example is its use in the synthesis of Agomelatine, a melatonergic antidepressant.[4] The reactivity of its nitrile and naphthalene components allows for diverse chemical transformations, making it a versatile precursor in medicinal chemistry.[1] While direct involvement in specific signaling pathways is not extensively documented for 1-Naphthylacetonitrile itself, its derivatives, such as naphthyridines, have shown biological activities including antineoplastic properties by inhibiting pathways like WNT signaling.[16]
Visualizations
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to 1-Naphthylacetonitrile.
Caption: Synthesis workflow for 1-Naphthylacetonitrile.
Caption: Key reactions of the nitrile group in 1-Naphthylacetonitrile.
Caption: Role of 1-Naphthylacetonitrile as a building block in drug development.
References
- 1. CAS 132-75-2: 1-Naphthaleneacetonitrile | CymitQuimica [cymitquimica.com]
- 2. 1-Naphthylacetonitrile | 132-75-2 [chemicalbook.com]
- 3. L06696.06 [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Naphthaleneacetonitrile | C12H9N | CID 8596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Naphthylacetonitrile CAS#: 132-75-2 [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chembk.com [chembk.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 1-Naphthylacetonitrile | CAS#:7498-57-9 | Chemsrc [chemsrc.com]
- 11. 1-Naphthylacetonitrile (132-75-2) 1H NMR [m.chemicalbook.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. 1-Naphthyl acetonitrile(132-75-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]





